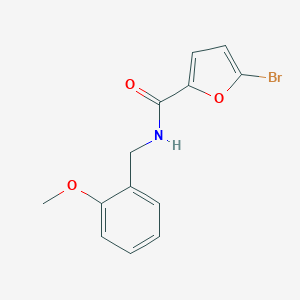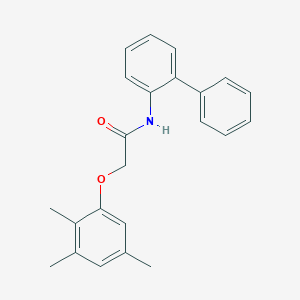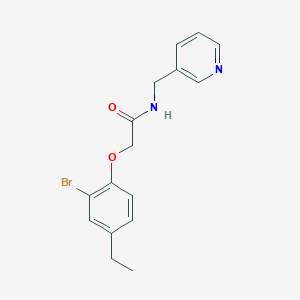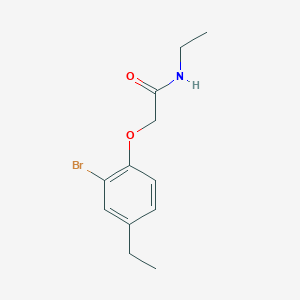![molecular formula C23H22N2O4S B296735 Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296735.png)
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate, also known as M4MT, is a chemical compound that has shown potential in scientific research.
Mechanism of Action
The exact mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cancer cell growth and by modulating neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate in lab experiments is that it is relatively easy to synthesize. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate. One area of interest is its potential as a treatment for anxiety disorders. Another area of interest is its potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate and its effects on neurotransmitter activity in the brain.
In conclusion, Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has shown potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate in various fields of study.
Synthesis Methods
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate can be synthesized using a multi-step process involving the reaction of 4-methoxybenzaldehyde, ethyl cyanoacetate, and thiourea. The resulting compound is then reacted with 2-phenylethyl bromide and methyl acetoacetate to form Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate.
Scientific Research Applications
Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. In one study, Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate was found to inhibit the growth of human prostate cancer cells in vitro. Another study showed that Methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-phenylethyl)sulfanyl]-1,2,3,4-tetrahydro-3-pyridinecarboxylate had anxiolytic effects in mice, suggesting its potential as a treatment for anxiety disorders.
properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-28-17-10-8-16(9-11-17)19-18(14-24)22(25-21(26)20(19)23(27)29-2)30-13-12-15-6-4-3-5-7-15/h3-11,19-20H,12-13H2,1-2H3,(H,25,26) |
InChI Key |
YLDUIVMLMWVBTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)





![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)





